(5-Methylpyrimidin-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyrimidin-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVXCLUNTMWIJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607894 |

Source

|

| Record name | 1-(5-Methylpyrimidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75985-23-8 |

Source

|

| Record name | 1-(5-Methylpyrimidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pyrimidine-Methanamine Scaffold: A Technical Guide to (5-Methylpyrimidin-4-yl)methanamine and its Bioactive Analogs

This technical guide provides a comprehensive overview of (5-Methylpyrimidin-4-yl)methanamine, a heterocyclic amine with significant potential in medicinal chemistry and synthetic applications. While data on this specific isomer is emerging, a deeper understanding of its properties and potential can be gained by examining its well-characterized structural analogs. This document will delve into the chemical identity and properties of the target molecule, and provide contextual insights through a comparative analysis of its key analogs, namely (2,4-Dimethylpyrimidin-5-yl)methanamine and 4-Amino-2-methyl-5-pyrimidinemethanamine ("Grewe Diamine"). This approach is designed for researchers, scientists, and drug development professionals, offering both foundational data and field-proven insights into the broader pyrimidine-methanamine chemical space.

Core Compound Profile: (5-Methylpyrimidin-4-yl)methanamine

(5-Methylpyrimidin-4-yl)methanamine represents a fundamental scaffold within the pyrimidine class of heterocyclic compounds. Its structure, featuring a primary amine separated from the pyrimidine ring by a methylene linker, offers multiple points for synthetic elaboration, making it an attractive, albeit lesser-studied, building block for drug discovery programs.

Chemical Structure and Identifiers

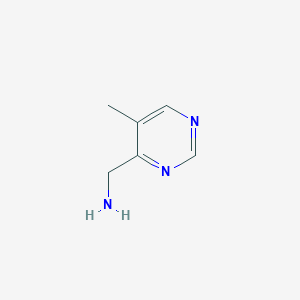

The structural identity of (5-Methylpyrimidin-4-yl)methanamine is defined by a pyrimidine ring substituted with a methyl group at the 5-position and a methanamine group at the 4-position.

-

IUPAC Name: (5-Methylpyrimidin-4-yl)methanamine[1]

Physicochemical Properties

The following table summarizes the key computed and reported physicochemical properties of the core compound. These properties are crucial for predicting its behavior in both synthetic and biological systems.

| Property | Value | Source |

| Canonical SMILES | CC1=CN=CN=C1CN | [1][2] |

| InChI Key | PAVXCLUNTMWIJV-UHFFFAOYSA-N | [1][2] |

| Exact Mass | 123.08000 Da | [2] |

| H-Bond Donor Count | 1 | [2] |

| H-Bond Acceptor Count | 3 | [2] |

| MDL Number | MFCD18820982 | [1] |

Synthetic Strategies: An Analog-Informed Perspective

While specific, peer-reviewed synthetic routes for (5-Methylpyrimidin-4-yl)methanamine are not extensively documented, reliable methodologies can be inferred from the synthesis of its close analogs. The primary amine functionality is typically introduced in a late-stage transformation from a more stable precursor, such as a nitrile, aldehyde, or hydroxymethyl group.

Conceptual Synthesis Workflow

A logical and versatile approach to the synthesis of (5-Methylpyrimidin-4-yl)methanamine would likely involve the reduction of a nitrile or aldehyde precursor. This strategy is common for preparing primary amines on heterocyclic cores due to the relative stability and accessibility of the starting materials.

Caption: Conceptual synthetic pathways to (5-Methylpyrimidin-4-yl)methanamine.

Protocol Example: Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reduction (Inferred from Analog Synthesis)

This protocol is a generalized procedure based on common methods for producing aminomethylpyrimidines from halopyrimidine precursors.[5] The causality behind this choice is the high reactivity of the 4-position on the pyrimidine ring towards nucleophilic displacement, making 4-chloropyrimidines excellent and readily available starting materials.

Step 1: Cyanation of 4-Chloro-5-methylpyrimidine

-

To a solution of 4-chloro-5-methylpyrimidine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO), add sodium cyanide (1.2 eq).

-

Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until consumption of the starting material. The elevated temperature is necessary to drive the SNAr reaction with the relatively weak cyanide nucleophile.

-

Upon completion, cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-methylpyrimidine-4-carbonitrile.

Step 2: Reduction of 5-Methylpyrimidine-4-carbonitrile

-

Carefully add the crude nitrile (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). The use of a strong reducing agent like LiAlH₄ is essential for the complete reduction of the nitrile to the primary amine.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion.

-

Quench the reaction cautiously by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford (5-Methylpyrimidin-4-yl)methanamine.

Comparative Analysis with Key Structural Analogs

The true potential of the (5-Methylpyrimidin-4-yl)methanamine scaffold is illuminated by the well-documented activities of its analogs. These compounds serve as powerful proxies, suggesting potential biological targets and applications.

Analog 1: (2,4-Dimethylpyrimidin-5-yl)methanamine - The CRM1 Inhibitor

This analog, with an additional methyl group at the 2-position, has garnered significant interest for its role as a modulator of nuclear transport.[6]

-

CAS Number: 34684-92-9[6]

-

Key Application: Serves as a core scaffold for inhibitors of CRM1 (Chromosomal Maintenance 1 or Exportin 1).[6]

-

Mechanism of Action Insight: CRM1 is responsible for the nuclear export of numerous tumor suppressor proteins (TSPs).[7] In many cancers, CRM1 is overexpressed, leading to the exclusion of TSPs from the nucleus and promoting tumorigenesis.[7] Inhibitors based on the (2,4-Dimethylpyrimidin-5-yl)methanamine scaffold can block this export, restoring the nuclear function of TSPs like p53 and inducing apoptosis in cancer cells.[6][7]

Caption: Mechanism of CRM1 inhibition by pyrimidine-methanamine analogs.

This established activity strongly suggests that the core (5-Methylpyrimidin-4-yl)methanamine scaffold could also serve as a valuable starting point for the design of novel CRM1 inhibitors or modulators of other protein-protein interactions.

Analog 2: 4-Amino-2-methyl-5-pyrimidinemethanamine - The Vitamin Precursor

Known as Grewe Diamine, this analog is a critical industrial intermediate for the synthesis of Vitamin B₁ (Thiamine).[8][9]

-

Key Application: A key building block in the total synthesis of Thiamine.[8][11]

-

Synthetic Significance: The synthesis of Grewe Diamine is a well-optimized industrial process. One common route involves the condensation of acetamidine with a cyanoacetamide derivative, followed by hydrogenation of the resulting nitrile.[12] This highlights the industrial scalability of syntheses involving the pyrimidine-methanamine core. Its role underscores the robustness of the pyrimidine scaffold and its utility in constructing complex, biologically essential molecules.[8][12]

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry.[13][14] Its ability to form hydrogen bonds and act as a bioisostere for purine or phenyl rings makes it a cornerstone of modern drug design, particularly in kinase inhibition.[13][15][16]

Derivatives of pyrimidine methanamine are extensively used as intermediates for synthesizing potent inhibitors of various protein kinases implicated in cancer, such as:

-

Epidermal Growth Factor Receptor (EGFR) [15]

-

Cyclin-Dependent Kinases (CDKs) [15]

-

Focal Adhesion Kinase (FAK) [13]

The primary amine of the methanamine group provides a crucial attachment point for introducing diverse side chains that can probe the ATP-binding pocket of kinases, while the pyrimidine nitrogens often anchor the molecule to the hinge region of the enzyme.[15] This established paradigm makes (5-Methylpyrimidin-4-yl)methanamine a high-potential starting material for generating novel kinase inhibitor libraries.

Conclusion and Future Outlook

(5-Methylpyrimidin-4-yl)methanamine is a versatile heterocyclic building block. While its individual properties are still under active exploration, a comprehensive analysis of its more decorated analogs provides a powerful roadmap for its potential applications. The demonstrated success of the pyrimidine-methanamine core in high-value applications—from CRM1 inhibitors in oncology[6] to essential vitamin synthesis[8]—validates the scaffold's utility. For drug discovery professionals, (5-Methylpyrimidin-4-yl)methanamine represents an opportunity to design and synthesize novel therapeutics, particularly in the realm of kinase inhibitors and nuclear transport modulators, building upon a foundation of proven chemical and biological principles.

References

- BenchChem. (n.d.). Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols.

- BenchChem. (n.d.). (2,4-Dimethylpyrimidin-5-yl)methanamine | 34684-92-9.

- Fluorochem. (n.d.). (5-Methylpyrimidin-4-yl)methanamine.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives.

- Alfa Chemistry. (n.d.). CAS 75985-23-8 5-Methyl-4-pyrimidinemethanamine.

- European Patent Office. (2013).

- MolCore. (n.d.). 75985-23-8 | (5-Methylpyrimidin-4-yl)methanamine.

- BLD Pharm. (n.d.). 75985-23-8|(5-Methylpyrimidin-4-yl)methanamine.

- Sun, Q., et al. (2024). Discovery of Potent Covalent CRM1 Inhibitors Via a Customized Structure-Based Virtual Screening Pipeline and Bioassays.

- Sravanthi, N., & Kumar, M. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 1-25.

- Chem-Impex. (n.d.). 4-Amino-5-aminomethyl-2-methylpyrimidine.

- MolCore. (n.d.). CAS 75985-23-8 | (5-Methylpyrimidin-4-yl)methanamine.

- BenchChem. (n.d.). The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

- Zhao, L., Ma, X.-D., & Chen, F.-E. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57-61.

- Tan, Y., et al. (2020). Small Molecule Inhibitors of CRM1. Frontiers in Pharmacology, 11, 683.

- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2025). Mini-Reviews in Medicinal Chemistry.

- Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design, 31(14), 1100-1129.

- Pharmaffiliates. (n.d.). 95-02-3| Chemical Name : 4-Amino-5-aminomethyl-2-methylpyrimidine.

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, 358(1), e2400163.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. molcore.com [molcore.com]

- 4. 75985-23-8|(5-Methylpyrimidin-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (2,4-Dimethylpyrimidin-5-yl)methanamine | 34684-92-9 | Benchchem [benchchem.com]

- 7. Discovery of Potent Covalent CRM1 Inhibitors Via a Customized Structure-Based Virtual Screening Pipeline and Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 9. chemimpex.com [chemimpex.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (5-Methylpyrimidin-4-yl)methanamine from Pyrimidine Precursors

Abstract

(5-Methylpyrimidin-4-yl)methanamine is a pivotal structural motif in contemporary drug discovery, serving as a key building block for a multitude of pharmacologically active agents. Its strategic importance lies in the versatile reactivity of the primary amine and the unique electronic properties of the pyrimidine core. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for the preparation of (5-methylpyrimidin-4-yl)methanamine from readily accessible pyrimidine precursors. Two primary, field-proven synthetic routes are meticulously detailed: the cyanation of 4-chloro-5-methylpyrimidine followed by nitrile reduction, and the formation of 5-methylpyrimidine-4-carbaldehyde with subsequent reductive amination. This guide elucidates the mechanistic underpinnings of each transformation, offers detailed, step-by-step experimental protocols, and presents a comparative analysis of the two approaches to aid researchers in selecting the optimal strategy for their specific needs.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The title compound, (5-methylpyrimidin-4-yl)methanamine, is a particularly valuable intermediate due to the presence of a reactive aminomethyl group at the 4-position of the 5-methylpyrimidine core. This functional handle allows for further molecular elaboration, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization in drug development programs.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic steps to provide a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Synthetic Strategies

Two principal and convergent synthetic pathways for the preparation of (5-methylpyrimidin-4-yl)methanamine have been established and are detailed below. The choice between these routes will often depend on the availability of starting materials, scalability requirements, and tolerance of functional groups in more complex synthetic endeavors.

Route 1: Cyanation of 4-Chloro-5-methylpyrimidine and Subsequent Nitrile Reduction

This two-step sequence commences with the nucleophilic aromatic substitution of a halogenated pyrimidine, followed by the reduction of the introduced nitrile functionality.

Logical Workflow for Route 1

Caption: Synthetic pathway via a nitrile intermediate.

Step 1: Synthesis of 5-Methylpyrimidine-4-carbonitrile

The initial step involves the displacement of the chloro group from 4-chloro-5-methylpyrimidine with a cyanide source. Palladium-catalyzed cyanation reactions are often employed for their high efficiency and functional group tolerance.[3]

In-depth Mechanistic Consideration: The palladium-catalyzed cyanation, often a variant of the Buchwald-Hartwig or Rosenmund-von Braun reactions, proceeds through a catalytic cycle involving oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., Zn(CN)₂, KCN) and subsequent reductive elimination to yield the desired nitrile and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for reaction efficiency.

Experimental Protocol: Synthesis of 5-Methylpyrimidine-4-carbonitrile

| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |

| 4-Chloro-5-methylpyrimidine | 128.56 g/mol | 10.0 g | 77.8 |

| Zinc Cyanide (Zn(CN)₂) | 117.43 g/mol | 5.48 g | 46.7 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 4.50 g | 3.9 |

| Dimethylformamide (DMF) | - | 150 mL | - |

Procedure:

-

To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-5-methylpyrimidine (10.0 g, 77.8 mmol), zinc cyanide (5.48 g, 46.7 mmol), and tetrakis(triphenylphosphine)palladium(0) (4.50 g, 3.9 mmol).

-

Add anhydrous dimethylformamide (150 mL) to the flask.

-

Heat the reaction mixture to 110 °C under a nitrogen atmosphere and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of water (300 mL) and ethyl acetate (200 mL).

-

Stir the mixture vigorously for 15 minutes, then separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methylpyrimidine-4-carbonitrile.

Step 2: Reduction of 5-Methylpyrimidine-4-carbonitrile

The reduction of the nitrile to the primary amine can be achieved through various methods, including catalytic hydrogenation or the use of metal hydride reagents.[4][5] The choice of reducing agent can influence the reaction conditions and work-up procedure.

In-depth Mechanistic Consideration: With lithium aluminum hydride (LiAlH₄), the reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine upon aqueous workup. Catalytic hydrogenation involves the adsorption of the nitrile and hydrogen onto the surface of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon), followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

Experimental Protocol: Reduction of 5-Methylpyrimidine-4-carbonitrile

| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |

| 5-Methylpyrimidine-4-carbonitrile | 119.12 g/mol | 5.0 g | 42.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 g/mol | 2.39 g | 63.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

Procedure:

-

To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (2.39 g, 63.0 mmol) in anhydrous tetrahydrofuran (75 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-methylpyrimidine-4-carbonitrile (5.0 g, 42.0 mmol) in anhydrous tetrahydrofuran (75 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the sequential dropwise addition of water (2.4 mL), 15% aqueous sodium hydroxide (2.4 mL), and finally water (7.2 mL) at 0 °C.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield (5-Methylpyrimidin-4-yl)methanamine. The crude product can be further purified by distillation or crystallization of a salt form (e.g., hydrochloride).

Route 2: Reductive Amination of 5-Methylpyrimidine-4-carbaldehyde

This approach involves the initial formation of an aldehyde from a suitable methylpyrimidine precursor, followed by a one-pot reaction with an amine source and a reducing agent.

Logical Workflow for Route 2

Sources

- 1. Pyrimidine synthesis [organic-chemistry.org]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

A Guide to the Spectroscopic Characterization of (5-Methylpyrimidin-4-yl)methanamine

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of (5-Methylpyrimidin-4-yl)methanamine using a multi-spectroscopic approach. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to offer in-depth analysis and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices and the fundamental principles that allow for unambiguous structural confirmation. By integrating detailed protocols, data interpretation, and visual aids, this guide serves as a practical reference for the characterization of novel heterocyclic compounds.

Introduction to (5-Methylpyrimidin-4-yl)methanamine and Spectroscopic Strategy

(5-Methylpyrimidin-4-yl)methanamine is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] The presence of a methyl group and an aminomethyl substituent on the pyrimidine ring creates a unique electronic and structural environment. Accurate structural confirmation is the bedrock of any chemical research or drug development campaign, ensuring that biological and chemical findings are correctly attributed.

This guide employs a synergistic analytical workflow, utilizing NMR, IR, and MS to provide orthogonal and confirmatory data. This approach ensures a self-validating system where the collective evidence from each technique converges to build an unassailable structural proof.

Caption: Synergistic workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR spectra to map the precise connectivity of the atoms in (5-Methylpyrimidin-4-yl)methanamine.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of (5-Methylpyrimidin-4-yl)methanamine in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Rationale: CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds. However, the primary amine protons may exchange with residual water or exhibit broad signals. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the N-H protons, sharpening their signals and allowing for their definitive observation. Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

-

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[3]

-

Acquisition Parameters:

-

¹H NMR: Acquire 16-32 scans with a spectral width of -2 to 12 ppm.

-

¹³C NMR: Acquire 1024-2048 scans with a spectral width of 0 to 200 ppm using a proton-decoupled pulse sequence.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and their relative numbers (integration).

Caption: Molecular structure of the target compound.

-

H2 & H6 Protons (Pyrimidine Ring): The two protons on the pyrimidine ring are in unique chemical environments. The proton at position 2 (between the two nitrogens) will be the most deshielded, appearing as a singlet significantly downfield (δ ≈ 8.8-9.2 ppm). The proton at position 6 will also be downfield due to the aromatic system but less so than H2, appearing as a singlet around δ ≈ 8.5-8.7 ppm.

-

Methylene Protons (-CH₂-NH₂): These two protons are adjacent to the electron-withdrawing pyrimidine ring and the nitrogen atom. They are expected to appear as a singlet at approximately δ ≈ 3.9-4.2 ppm.[4]

-

Methyl Protons (-CH₃): The methyl group attached to the pyrimidine ring will appear as a singlet in the aliphatic region, typically around δ ≈ 2.4-2.6 ppm.

-

Amine Protons (-NH₂): These protons often appear as a broad singlet due to quadrupole broadening and potential chemical exchange. Their chemical shift is highly variable (δ ≈ 1.5-3.0 ppm) and dependent on concentration and solvent. In DMSO-d₆, the signal would be sharper.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Pyrimidine Ring Carbons (C2, C4, C5, C6): Four distinct signals are expected. C2 and C4, being directly bonded to electronegative nitrogen atoms, will be the most downfield (δ ≈ 150-165 ppm). C5 and C6 will appear at slightly higher fields (δ ≈ 120-150 ppm). The carbon bearing the methyl group (C5) and the one bearing the aminomethyl group (C4) will have distinct shifts.

-

Methylene Carbon (-CH₂-NH₂): This carbon is attached to the pyrimidine ring and the amine nitrogen, placing its signal in the range of δ ≈ 40-50 ppm.[5]

-

Methyl Carbon (-CH₃): The methyl carbon will appear as a signal in the upfield aliphatic region (δ ≈ 15-25 ppm).

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H2 (ring) | δ 8.8-9.2 ppm (s, 1H) | δ 155-165 ppm |

| H6 (ring) | δ 8.5-8.7 ppm (s, 1H) | δ 150-160 ppm |

| -CH₂- | δ 3.9-4.2 ppm (s, 2H) | δ 40-50 ppm |

| -CH₃ | δ 2.4-2.6 ppm (s, 3H) | δ 15-25 ppm |

| -NH₂ | δ 1.5-3.0 ppm (br s, 2H) | N/A |

| C4, C5 (ring) | N/A | δ 120-150 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be acquired using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

Rationale: ATR is a modern, preferred method as it requires minimal sample preparation and is non-destructive. A small amount of the solid sample is simply placed onto the crystal surface.

-

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Acquire the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Analysis

The IR spectrum of (5-Methylpyrimidin-4-yl)methanamine is expected to show several characteristic absorption bands confirming its key functional groups.[1][6]

-

N-H Stretching (Amine): A primary amine (-NH₂) will typically display two medium-intensity bands in the region of 3500-3300 cm⁻¹ . These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches from the pyrimidine ring will appear as weaker bands just above 3000 cm⁻¹ . Aliphatic C-H stretches from the methyl (-CH₃) and methylene (-CH₂) groups will be observed as stronger bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

-

C=N and C=C Stretching (Pyrimidine Ring): The pyrimidine ring will exhibit a series of characteristic sharp absorption bands between 1650 cm⁻¹ and 1400 cm⁻¹ . These are due to the stretching vibrations of the C=N and C=C double bonds within the aromatic system.[1]

-

N-H Bending (Amine): The scissoring vibration of the primary amine group typically results in a medium to strong band around 1650-1580 cm⁻¹ .[1]

Summary of Predicted IR Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium-Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| C=N / C=C Ring Stretches | 1650 - 1400 | Medium-Strong (multiple bands) |

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Experimental Protocol: MS

-

Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a GC/LC inlet into the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) is a common and effective method for small, relatively stable molecules. Electrospray Ionization (ESI) is also suitable, particularly for LC-MS, and would yield the protonated molecule [M+H]⁺.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Fragmentation Analysis (EI-MS)

Under EI conditions, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of pyrimidine derivatives is often dictated by the substituents.[7][8] The molecular weight of (5-Methylpyrimidin-4-yl)methanamine (C₆H₉N₃) is 123.16 g/mol .

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 123 .

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most favorable cleavage is often the loss of the amino group (•NH₂) from the side chain, which is not a common primary fragmentation. A more likely alpha-cleavage is the loss of a hydrogen radical (•H) to form an iminium cation at m/z = 122 .

-

Benzylic-type Cleavage: The bond between the methylene group and the pyrimidine ring is a point of weakness. Cleavage of this bond can lead to the formation of a stable pyrimidinyl radical and a CH₂NH₂⁺ cation (m/z = 30 ). However, the charge is more likely to be retained by the larger, aromatic fragment.

-

Loss of NH₃: A common fragmentation for primary amines is the loss of ammonia (NH₃) from the molecular ion, leading to a fragment at m/z = 106 .

-

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, often involving the loss of HCN (27 Da) or other small neutral molecules, leading to a complex pattern of lower mass ions.[9][10]

-

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Predicted MS Data

| m/z Value | Proposed Fragment | Significance |

| 123 | [C₆H₉N₃]⁺• | Molecular Ion (M⁺•) |

| 122 | [C₆H₈N₃]⁺ | Loss of a hydrogen radical |

| 106 | [C₆H₆N₂]⁺• | Loss of ammonia (NH₃) |

| 30 | [CH₄N]⁺ | Aminomethyl cation |

Conclusion

The structural identity of (5-Methylpyrimidin-4-yl)methanamine can be unequivocally confirmed through the integrated application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides the complete carbon-hydrogen framework and atomic connectivity. Infrared spectroscopy confirms the presence of essential functional groups, namely the primary amine and the substituted pyrimidine ring. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This multi-faceted, self-validating workflow ensures the highest degree of confidence in the compound's structure, a critical prerequisite for its use in research and development.

References

- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.

- Singh, P., & Garg, S. (2019). FTIR spectroscopy in the analysis of pyrimidine-based medicinal compounds. Pharmaceutical Science & Technology, 18(3). (Note: A direct link to this specific article is not available in the search results, but the review cites it as a key reference).

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 5(2), 223-226.

- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

-

Mohamed, S. M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

- Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-28.

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available at: [Link]

-

Preprints.org. (2018). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. article.sapub.org [article.sapub.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (5-Methylpyrimidin-4-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of (5-Methylpyrimidin-4-yl)methanamine, a key heterocyclic building block in contemporary drug discovery and development. This document details its chemical identity, physicochemical properties, synthesis and purification methodologies, and significant applications, particularly its role as a crucial intermediate in the synthesis of targeted therapeutics such as kinase inhibitors. Furthermore, this guide offers insights into its analytical characterization and essential safety and handling protocols, serving as an in-depth resource for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets.[2] (5-Methylpyrimidin-4-yl)methanamine, with its reactive primary amine and strategically placed methyl group, represents a versatile building block for the synthesis of complex molecules with diverse pharmacological activities.[3]

Chemical Identity and Physicochemical Properties

CAS Number: 75985-23-8

IUPAC Name: (5-Methylpyrimidin-4-yl)methanamine

Chemical Structure

Figure 2: General workflow for the synthesis of (5-Methylpyrimidin-4-yl)methanamine via reductive amination.

Step-by-Step Protocol:

-

Imine Formation: 5-Methylpyrimidine-4-carbaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol.

-

An excess of an ammonia source, for example, a solution of ammonia in methanol or ammonium acetate, is added to the reaction mixture. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: A reducing agent is then introduced to the reaction. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation due to its selectivity for the imine over the aldehyde. [4]Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed. [5]4. Work-up and Isolation: Upon completion of the reaction, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up to remove inorganic salts and other water-soluble impurities.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of dichloromethane and methanol, to afford the pure (5-Methylpyrimidin-4-yl)methanamine.

Alternative Synthetic Route: Reduction of 5-Methylpyrimidine-4-carbonitrile

Another viable synthetic route involves the reduction of the corresponding nitrile, 5-methylpyrimidine-4-carbonitrile. This method is particularly useful if the nitrile is a more readily available starting material.

Step-by-Step Protocol:

-

Nitrile Reduction: 5-Methylpyrimidine-4-carbonitrile is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran (THF).

-

A strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), is carefully added to the solution at a controlled temperature, typically 0 °C.

-

Alternatively, catalytic hydrogenation with a catalyst like Raney Nickel under a high pressure of hydrogen can be employed for this reduction. [5]4. Quenching and Work-up: After the reaction is complete, it is cautiously quenched by the sequential addition of water and an aqueous base solution to decompose the excess reducing agent and precipitate the aluminum or boron salts.

-

Extraction and Purification: The product is extracted into an organic solvent, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated. The crude amine is then purified by column chromatography as described previously.

Applications in Drug Discovery and Development

(5-Methylpyrimidin-4-yl)methanamine serves as a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly in the realm of kinase inhibitors. [3]The aminomethyl group provides a key attachment point for building more complex molecular architectures, while the pyrimidine core often interacts with the hinge region of kinases, a common binding motif for many inhibitors. [3]

Intermediate for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. [6]Consequently, kinase inhibitors have emerged as a major class of targeted therapies. [7]The 2,4-disubstituted pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. 8methanamine can be utilized in the synthesis of such inhibitors where the aminomethyl group is further functionalized to introduce moieties that can occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

Figure 3: Conceptual diagram illustrating the role of a pyrimidine-based kinase inhibitor.

Analytical Characterization

The structural confirmation and purity assessment of (5-Methylpyrimidin-4-yl)methanamine are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the methyl group protons, and the methylene and amine protons of the aminomethyl substituent. The chemical shifts and coupling patterns provide valuable information for structural elucidation. [9][10]* ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring and the methyl and methylene carbons. [11]

Infrared (IR) Spectroscopy

The IR spectrum of (5-Methylpyrimidin-4-yl)methanamine is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic portions, and C=N and C=C stretching vibrations of the pyrimidine ring. [12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. [1]The mass spectrum of (5-Methylpyrimidin-4-yl)methanamine would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. [2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (5-Methylpyrimidin-4-yl)methanamine.

GHS Hazard Information

-

Acute Toxicity, Oral: May be harmful if swallowed. [13]* Skin Corrosion/Irritation: May cause skin irritation. [13]* Serious Eye Damage/Eye Irritation: May cause serious eye irritation. [13] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and specific safety information. [14]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Spill Response: In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills, avoiding the generation of dust.

Conclusion

(5-Methylpyrimidin-4-yl)methanamine is a valuable and versatile building block in organic synthesis, with significant potential in the development of novel therapeutic agents, particularly kinase inhibitors. Its synthesis can be achieved through reliable and scalable methods, and its structure can be unambiguously confirmed using standard analytical techniques. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents. (n.d.).

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019, July 1). PubMed. Retrieved January 22, 2026, from [Link]

-

GHS Hazard Statements. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023, April 4). PubMed. Retrieved January 22, 2026, from [Link]

-

GHS hazard statements. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Material Safety Data Sheet - 2-Aminopyrimidine, 99%. (n.d.). Cole-Parmer. Retrieved January 22, 2026, from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).

-

Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (n.d.). Arkivoc. Retrieved January 22, 2026, from [Link]

-

(2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Lists of GHS Precautionary Statement and P Code. (2015, April 14). ChemSafetyPro. Retrieved January 22, 2026, from [Link]

-

Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. (1989, December 1). MDPI. Retrieved January 22, 2026, from [Link]

- US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents. (n.d.).

-

GHS Precautionary Statements - List and Codes. (n.d.). BradyID.com. Retrieved January 22, 2026, from [Link]

-

Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Reductive Amination. (n.d.). organic-chemistry.org. Retrieved January 22, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

The (FTIR) Spectrum of 4-aminoantipyrine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024, December 6). Nature.com. Retrieved January 22, 2026, from [Link]

-

Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Reductive Amination. (n.d.). Wordpress. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 5. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-Methylpyridine(108-89-4) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to (5-Methylpyrimidin-4-yl)methanamine: From Vitamin B1 Intermediate to a Modern Medicinal Chemistry Scaffold

Abstract

This technical guide provides a comprehensive overview of (5-Methylpyrimidin-4-yl)methanamine, a pivotal molecule whose history is intrinsically linked to the synthesis of Thiamine (Vitamin B1). Initially explored as a key pyrimidine intermediate, its structural attributes have rendered it a valuable scaffold in modern drug discovery. This document delves into the historical context of its discovery, details various synthetic routes with step-by-step protocols, outlines its physicochemical properties, and explores its contemporary applications in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile pyrimidine derivative.

Introduction: A Tale of Two Names and a Nobel Prize-Winning Vitamin

(5-Methylpyrimidin-4-yl)methanamine, also widely known in the literature as 4-Amino-5-aminomethyl-2-methylpyrimidine or Grewe diamine , is a substituted pyrimidine that holds a significant place in the history of biochemistry and industrial synthesis. Its story begins not as a standalone discovery, but as a crucial component in the race to synthesize Thiamine (Vitamin B1), the essential nutrient whose deficiency causes the disease beriberi.

The elucidation of Thiamine's structure and its subsequent synthesis was a landmark achievement in the 1930s. The molecule consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[1] Consequently, the synthesis of the pyrimidine moiety was a critical step.

The "discovery" of this pyrimidine derivative can be attributed to the pioneering work on the total synthesis of Thiamine. In 1936, Robert R. Williams and his team at Bell Telephone Laboratories reported the first successful synthesis of Vitamin B1.[2] Their route involved the construction of a functionalized pyrimidine ring that would ultimately become part of the final thiamine structure.

Shortly thereafter, in 1937, an alternative and more efficient industrial synthesis route was developed, which featured "Grewe diamine" as a key intermediate.[1] This solidified the importance of this pyrimidine compound in the large-scale production of Vitamin B1, a practice that continues to this day.[1] While its initial significance was as a vitamin precursor, the inherent chemical functionalities of (5-Methylpyrimidin-4-yl)methanamine have made it an attractive starting material for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of (5-Methylpyrimidin-4-yl)methanamine is essential for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₄ | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Appearance | Off-white to beige solid/crystalline powder | [4][5] |

| Melting Point | 126-130 °C | [6] |

| Boiling Point | 121-125 °C | [4] |

| Solubility | Slightly soluble in water and methanol (with heating). Slightly soluble in DMSO. | [4] |

| pKa | 7.70 ± 0.29 (Predicted) | [4] |

| LogP | -2.27 (at 20°C and pH 7) | [4] |

| CAS Number | 95-02-3 | [6] |

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl group, a singlet for the methylene protons of the aminomethyl group, a singlet for the aromatic proton on the pyrimidine ring, and broad signals for the amine protons.

-

¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the methylene carbon, and the carbons of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Synthesis Methodologies: From Historical Routes to Modern Protocols

The synthesis of (5-Methylpyrimidin-4-yl)methanamine has evolved from the early, multi-step sequences developed for Thiamine production to more streamlined and efficient modern methods.

Historical Synthesis: The Williams and Cline Approach (Conceptual)

The initial synthesis by Williams and Cline in 1936 was a landmark in organic chemistry. While the full detailed protocol from the original publication is not readily accessible, the general strategy involved the construction of the pyrimidine ring from acyclic precursors. A key intermediate was a 4-amino-5-alkoxymethyl-2-methylpyrimidine, which was then converted to the corresponding bromomethyl derivative before being coupled with the thiazole moiety.[2] The aminomethyl group was often introduced in a later step or was a modification of an existing functional group.

The Grewe Diamine Synthesis: An Industrial Mainstay

The "Grewe diamine" synthesis, developed in 1937, provided a more direct and scalable route to 4-amino-5-aminomethyl-2-methylpyrimidine and became a cornerstone of industrial Vitamin B1 production.[1] This pathway has undergone numerous modifications and optimizations over the decades to improve yield, reduce costs, and enhance safety.

A common modern approach, representative of the Grewe diamine synthesis, is outlined below.

Workflow for a Modern Grewe Diamine Synthesis:

A modern synthesis workflow for Grewe Diamine.

Detailed Protocol: A Representative Modern Synthesis

This protocol is a composite of modern industrial methods and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Alkoxylation of Acrylonitrile

-

Rationale: This step introduces an alkoxy group that will later be displaced to form the aminomethyl group.

-

Procedure: Acrylonitrile is reacted with an alcohol (e.g., methanol) in the presence of a base catalyst to yield a β-alkoxypropionitrile.

Step 2: Formylation

-

Rationale: Introduction of a formyl group at the α-position is necessary for the subsequent cyclization to form the pyrimidine ring.

-

Procedure: The β-alkoxypropionitrile is treated with a formylating agent, such as an alkyl formate in the presence of a strong base (e.g., sodium methoxide), to produce the sodium salt of α-formyl-β-alkoxypropionitrile.

Step 3: Cyclization with Acetamidine

-

Rationale: This is the key ring-forming step where the pyrimidine core is constructed.

-

Procedure: The α-formyl-β-alkoxypropionitrile salt is reacted with acetamidine hydrochloride in a suitable solvent. This condensation reaction forms the 4-amino-5-alkoxymethyl-2-methylpyrimidine.

Step 4: Amination

-

Rationale: The final step involves the conversion of the alkoxymethyl group to the desired aminomethyl group.

-

Procedure: The 4-amino-5-alkoxymethyl-2-methylpyrimidine is subjected to high-pressure amination with ammonia, often in the presence of a catalyst, to yield (5-Methylpyrimidin-4-yl)methanamine (Grewe diamine).[2]

Applications in Medicinal Chemistry: Beyond Vitamin B1

While its role as a precursor to Thiamine is its most well-known application, the structural features of (5-Methylpyrimidin-4-yl)methanamine make it a valuable building block in modern medicinal chemistry, particularly in the design of kinase inhibitors. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore that can mimic the purine core of ATP and interact with the hinge region of many protein kinases.

Workflow for Derivatization in Drug Discovery:

Derivatization of (5-Methylpyrimidin-4-yl)methanamine for drug discovery.

Kinase Inhibitors

The primary amino groups at the 4- and 5-positions of (5-Methylpyrimidin-4-yl)methanamine provide convenient handles for synthetic modification. By reacting these amines with a variety of electrophiles, medicinal chemists can generate large libraries of derivatives for screening against panels of protein kinases.

-

JAK2 Inhibitors: Derivatives of 5-methylpyrimidin-2-amine have been explored as potent and selective inhibitors of Janus kinase 2 (JAK2), a key target in the treatment of myeloproliferative neoplasms.[7] The pyrimidine core serves as the hinge-binding element, while modifications at the amino groups allow for optimization of potency and selectivity.

-

HPK1 Inhibitors: Novel 2,4-diaminopyrimidine derivatives have been designed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an emerging target in cancer immunotherapy.[8]

-

General Kinase Inhibitor Scaffolds: The related 4-amino-5-(chloromethyl)-2-methylpyrimidine is a versatile precursor for synthesizing libraries of kinase inhibitors by nucleophilic substitution of the chloromethyl group with various amines.[9]

Protocol: Representative Derivatization for Kinase Inhibitor Synthesis

This protocol describes a general method for the N-acylation of the aminomethyl group, a common first step in creating a library of derivatives.

Materials:

-

(5-Methylpyrimidin-4-yl)methanamine

-

Acyl chloride or carboxylic acid

-

Coupling agent (e.g., HATU, HOBt) if starting from a carboxylic acid

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

-

Dissolve (5-Methylpyrimidin-4-yl)methanamine (1 equivalent) and a base (1.5-2 equivalents) in an anhydrous solvent under an inert atmosphere.

-

If starting with a carboxylic acid, add the coupling agent (1.1 equivalents).

-

Slowly add the acyl chloride or activated carboxylic acid (1.1 equivalents) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

Conclusion

(5-Methylpyrimidin-4-yl)methanamine, born out of the necessity to synthesize the life-saving vitamin B1, has transitioned from a historical chemical intermediate to a relevant scaffold in contemporary drug discovery. Its straightforward synthesis, coupled with the versatility of its amino groups for further functionalization, ensures its continued importance in the field of medicinal chemistry. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, offering a valuable resource for scientists working with this fascinating and useful molecule.

References

- Williams, R. R., & Cline, J. K. (1936). Synthesis of vitamin B1. Journal of the American Chemical Society, 58(8), 1504–1505.

-

Thiamine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

- Grewe, R. (1937). A new synthesis of the pyrimidine component of aneurin. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 242(1-2), 89-92.

-

ResearchGate. (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, X-Ray Crystal Structures, and Magnetic Properties of a Series of Trinuclear Rare-Earth Hepta-Chloride Clusters. Retrieved January 22, 2026, from [Link]

-

PubMed. (1995). Diamine and triamine analogs and derivatives as inhibitors of deoxyhypusine synthase: synthesis and biological activity. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1113–1121. [Link]

-

ResearchGate. (n.d.). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Retrieved January 22, 2026, from [Link]

-

Dalton Transactions. (n.d.). X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds. Retrieved January 22, 2026, from [Link]

-

PubMed. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 148, 107454. [Link]

-

Chem-Impex. (n.d.). 4-Amino-5-aminomethyl-2-methylpyrimidine. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). A New Convergent Synthesis of Thiamine Hydrochloride. Retrieved January 22, 2026, from [Link]

Sources

- 1. Thiamine - Wikipedia [en.wikipedia.org]

- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Potential Biological Activities of (5-Methylpyrimidin-4-yl)methanamine Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for nucleic acids and a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This technical guide focuses on the largely unexplored chemical space of (5-Methylpyrimidin-4-yl)methanamine derivatives. We will synthesize current knowledge on related pyrimidine scaffolds to build a predictive framework for the potential biological activities of this specific core. This document provides an in-depth analysis of potential therapeutic targets, proposes robust synthetic strategies, details comprehensive experimental protocols for activity validation, and explores structure-activity relationships (SAR). The primary objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate this promising class of compounds.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic scaffold prevalent in nature and synthetic pharmaceuticals.[2] As a core component of the nucleobases cytosine, thymine, and uracil, it is essential to the structure and function of DNA and RNA.[5] This inherent biological relevance has made pyrimidine and its analogs a fertile ground for drug discovery.

The therapeutic landscape is populated with pyrimidine-based drugs, such as the anticancer agent 5-Fluorouracil, the antiviral drugs Zidovudine and Stavudine, and the antibacterial agent Trimethoprim.[2][4][5] The success of these compounds stems from the pyrimidine core's ability to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through hydrogen bonding, pi-stacking, and other molecular interactions. The synthetic tractability of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of derivatives to optimize potency, selectivity, and pharmacokinetic profiles.[3]

This guide specifically addresses the (5-Methylpyrimidin-4-yl)methanamine scaffold. The introduction of a methyl group at the C5 position and a methanamine at C4 creates a unique substitution pattern that warrants dedicated investigation. Building on compelling data from closely related analogs, we will explore the most promising therapeutic avenues for this novel derivative class.

Synthetic Strategies and Methodologies

The rational design and synthesis of a focused compound library are the first steps in exploring biological activity. A plausible and efficient synthetic route to (5-Methylpyrimidin-4-yl)methanamine derivatives can be devised starting from commercially available dichloropyrimidines. The causality behind this choice lies in the differential reactivity of the chlorine atoms, which allows for sequential and regioselective nucleophilic aromatic substitution.

A proposed synthetic workflow is outlined below. The key is the sequential displacement of chlorine atoms, followed by the modification of a precursor to yield the final methanamine moiety.

Proposed Synthetic Workflow

Caption: General synthetic scheme for (5-Methylpyrimidin-4-yl)methanamine derivatives.

Experimental Protocol: Synthesis of N-Benzyl-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine (A USP1/UAF1 Inhibitor Analog)

This protocol is adapted from methodologies reported for the synthesis of potent USP1/UAF1 inhibitors.[6] It serves as a validated template for accessing the core scaffold.

-

Step 1: Synthesis of 4-Chloro-2-(2-isopropylphenyl)-5-methylpyrimidine.

-

To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add 2-isopropylphenylboronic acid (1.2 eq) and sodium carbonate (3.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction in a microwave reactor at 150 °C for 30 minutes.

-

Upon completion (monitored by LC-MS), cool the reaction, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the desired intermediate.

-

-

Step 2: Synthesis of the Final Compound.

-

In a sealed vessel, dissolve the intermediate from Step 1 (1.0 eq) in n-butanol.

-

Add the desired amine (e.g., (4-(pyridin-3-yl)phenyl)methanamine, 1.5 eq) and triethylamine (3.0 eq).

-

Heat the mixture to 120 °C for 18 hours.

-

Cool the reaction to room temperature and concentrate in vacuo.

-

Purify the crude product by reverse-phase HPLC to obtain the final compound. The structural integrity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

-

Potential Biological Activity I: Anticancer - Inhibition of USP1/UAF1

A compelling therapeutic rationale for this scaffold comes from studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[7]

Mechanism of Action: Targeting the DNA Damage Response

The USP1/UAF1 complex is a critical regulator of the DNA damage response pathway. It deubiquitinates key proteins such as PCNA and FANCD2, effectively turning off DNA repair signals.[7] In many cancers, this pathway is dysregulated, and its inhibition can lead to synthetic lethality, particularly in tumors with existing DNA repair defects. Therefore, small-molecule inhibitors of USP1/UAF1 are a promising anticancer strategy.[7]

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry efforts have revealed key structural requirements for potent USP1/UAF1 inhibition. Notably, the substitution of a quinazoline core with a pyrimidine was well-tolerated and led to compounds with comparable potency.[6] Crucially for the topic of this guide, the introduction of a 5-methyl group on the pyrimidine ring resulted in a nearly two-fold increase in potency compared to the unsubstituted analog, highlighting the importance of this specific functional group.[6]

| Compound ID | Core Scaffold | 5-Position | IC₅₀ (nM) for USP1/UAF1[6] |

| 37 | Pyrimidine | H | 150 |

| 38 | Pyrimidine | Methyl | 70 |

Experimental Workflow for Assessing USP1/UAF1 Inhibition

A tiered approach is necessary to validate activity, moving from a biochemical to a cellular context. This self-validating system ensures that the observed effects are target-specific.

Caption: Tiered workflow for validating USP1/UAF1 inhibitors.

Protocol: Cellular Target Engagement via Western Blot

-

Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549, non-small cell lung cancer) and allow cells to adhere overnight. Treat cells with varying concentrations of the synthesized (5-Methylpyrimidin-4-yl)methanamine derivative for 24 hours.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for PCNA overnight at 4°C. This antibody should detect both unmodified PCNA and the higher molecular weight, mono-ubiquitinated form (Ub-PCNA).

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A dose-dependent increase in the Ub-PCNA band relative to total PCNA indicates successful inhibition of USP1/UAF1 in a cellular context.[7]

Potential Biological Activity II: Broad-Spectrum Enzyme Inhibition

Beyond specific targets like USP1, the pyrimidine scaffold is known to inhibit various enzymes implicated in common diseases.[8] Synthesized derivatives should be profiled against a panel of enzymes to uncover additional therapeutic potential.

Key Enzyme Families and Rationale

-

Metabolic Enzymes: Novel pyrimidine derivatives have demonstrated effective inhibition of carbonic anhydrase (hCA I, hCA II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase.[8] These targets are relevant for glaucoma, Alzheimer's disease, and diabetes.

-

Glutathione Reductase (GR): GR is a critical enzyme for maintaining redox homeostasis and is a known target in cancer and malaria.[9] Pyrimidine derivatives, including 4-amino-2,6-dichloropyrimidine, have shown potent, noncompetitive inhibition of GR.[9][10]

-

Cyclooxygenases (COX-1/COX-2): Pyrimidine derivatives have been identified as selective COX-2 inhibitors, indicating potential as anti-inflammatory agents with a reduced side-effect profile compared to non-selective NSAIDs.

| Enzyme Target | Disease Relevance | Reported Pyrimidine Inhibitor Kᵢ / IC₅₀[8][10] |

| hCA II | Glaucoma | Kᵢ values in the range of 18-136 nM |

| AChE | Alzheimer's Disease | Kᵢ values in the range of 33-53 nM |

| α-glycosidase | Diabetes | Kᵢ values in the range of 17-254 nM |

| Glutathione Reductase | Cancer | Kᵢ value of 0.979 µM (for 4-amino-2,6-dichloropyrimidine) |

| COX-2 | Inflammation | IC₅₀ values comparable to Meloxicam |

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is a robust and standard protocol for identifying AChE inhibitors.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound at various concentrations.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, test compound solution, and AChE enzyme solution. Incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add DTNB and ATCI solutions to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

-

Measurement: Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined relative to a control reaction without the inhibitor. Calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Potential Biological Activity III: Antimicrobial Action

A significant body of literature supports the antimicrobial activity of pyrimidine derivatives against a wide range of bacterial and fungal pathogens.[1][3][11][12] This activity is often attributed to the structural similarity of pyrimidines to biological molecules, allowing them to interfere with essential cellular processes.[1]

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to the mid-logarithmic phase.[11] Adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be read visually or with a plate reader.

Conclusion and Future Directions